Propanoyl fluoride, 3-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoyl fluoride, 3-(ethylthio)- is an organic compound with the molecular formula C5H9FOS It is a derivative of propanoyl fluoride, where an ethylthio group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoyl fluoride, 3-(ethylthio)- typically involves the fluorination of propanoyl chloride derivatives. One common method is the use of Olah’s reagent, which is pyridinium poly(hydrogen fluoride). This reagent facilitates the nucleophilic substitution of the chloride group with a fluoride ion under anhydrous conditions . The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of propanoyl fluoride, 3-(ethylthio)- may involve large-scale fluorination processes using hydrogen fluoride or other fluorinating agents. The reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoyl fluoride, 3-(ethylthio)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoride group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
Propanoyl fluoride, 3-(ethylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive fluoride group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoyl fluoride, 3-(ethylthio)- involves its reactive fluoride group, which can participate in nucleophilic substitution reactions. The ethylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins through covalent modification.
Comparison with Similar Compounds
Similar Compounds
Propanoyl fluoride: Lacks the ethylthio group, making it less versatile in certain chemical reactions.
Ethylthioacetic acid: Contains a similar ethylthio group but lacks the reactive fluoride group.
Fluoroacetyl chloride: Contains a reactive fluoride group but lacks the ethylthio group.
Uniqueness
Propanoyl fluoride, 3-(ethylthio)- is unique due to the presence of both the reactive fluoride group and the ethylthio group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
173442-05-2 |
---|---|
Molecular Formula |
C5H9FOS |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-ethylsulfanylpropanoyl fluoride |
InChI |
InChI=1S/C5H9FOS/c1-2-8-4-3-5(6)7/h2-4H2,1H3 |
InChI Key |
IRXXMTDRXIHYEV-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.